Product packaging for 3-Bromo-2-fluorobenzamide(Cat. No.:CAS No. 871353-25-2)

3-Bromo-2-fluorobenzamide

Cat. No.: B1521861
CAS No.: 871353-25-2
M. Wt: 218.02 g/mol
InChI Key: UWTBFBQQCCZYBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Halogenation in Organic Chemistry

Halogenation, the process of introducing one or more halogen atoms into a compound, is a cornerstone of modern organic chemistry. numberanalytics.comgeeksforgeeks.orgallen.in The inclusion of halogens like fluorine, chlorine, bromine, and iodine can significantly influence a molecule's physical, chemical, and biological properties. numberanalytics.comnumberanalytics.com Halogen atoms are highly electronegative, meaning they have a strong tendency to attract electrons, which can alter the reactivity and stability of the parent molecule. chemistrytalk.org This modification is a powerful tool for chemists, enabling them to fine-tune the characteristics of organic compounds for specific purposes. numberanalytics.comnumberanalytics.com For instance, halogenation can enhance a compound's reactivity, making it a valuable intermediate for the synthesis of more complex molecules. numberanalytics.com It can also modify physical properties such as boiling point and solubility, and is a crucial strategy in the development of pharmaceuticals and agrochemicals due to the unique biological activities often exhibited by halogenated compounds. numberanalytics.comnumberanalytics.com

Overview of Benzamide (B126) Derivatives in Contemporary Research

Benzamides, a class of organic compounds featuring a benzene (B151609) ring attached to an amide group, are a cornerstone of contemporary chemical and medicinal research. ontosight.ai Their versatile structure allows for a wide range of modifications, leading to a diverse array of biological activities. ontosight.airesearchgate.net Benzamide derivatives are investigated for their potential as antipsychotic, anti-inflammatory, antimicrobial, and antitumor agents. ontosight.airesearchgate.net The ease of synthesis, availability of starting materials, and the stability of the resulting products make them attractive candidates for drug discovery and development. researchgate.net Researchers are continuously exploring new benzamide analogues, investigating their interactions with biological targets like enzymes and receptors to address a variety of diseases. ontosight.ainih.gov

Rationale for Focused Research on 3-Bromo-2-fluorobenzamide

The specific arrangement of a bromine atom at the third position and a fluorine atom at the second position of the benzamide structure gives this compound a unique electronic and steric profile. This distinct configuration makes it a valuable building block in synthetic chemistry, allowing for the creation of more complex and novel molecules. smolecule.com The presence and positioning of the two different halogen atoms provide specific reactive sites for further chemical transformations. Research into this particular compound is driven by its potential to serve as a key intermediate in the synthesis of new materials and biologically active compounds. smolecule.com Its structure is of interest in medicinal chemistry for exploring potential therapeutic applications.

Chemical Profile of this compound

PropertyValue
CAS Number 871353-25-2 matrix-fine-chemicals.com
Molecular Formula C7H5BrFNO matrix-fine-chemicals.com
Molecular Weight 218.025 g/mol matrix-fine-chemicals.com
IUPAC Name This compound matrix-fine-chemicals.com
SMILES NC(=O)C1=C(F)C(Br)=CC=C1 matrix-fine-chemicals.com
InChIKey UWTBFBQQCCZYBF-UHFFFAOYSA-N matrix-fine-chemicals.com

Synthesis of this compound

The preparation of this compound typically involves a multi-step synthetic route. A common starting material is 3-bromo-2-fluorobenzoic acid. lookchem.com This precursor can be synthesized through various methods, including the bromination of 2-fluorobenzoic acid. The carboxylic acid is then converted into a more reactive acyl chloride, often using a reagent like thionyl chloride or oxalyl chloride. acs.org The final step is the amidation of the acyl chloride, where it is reacted with ammonia (B1221849) to form the desired this compound. google.comgoogle.com Another approach involves the bromination of 2-fluorobenzamide (B1203369) using a brominating agent such as N-bromosuccinimide (NBS).

Research Applications

This compound is primarily utilized as a versatile building block in organic synthesis. Its unique substitution pattern with two different halogens provides researchers with the ability to perform selective chemical modifications. For instance, the bromine and fluorine atoms can be targeted in various cross-coupling reactions to introduce new functional groups and build more complex molecular architectures. This makes the compound a valuable intermediate in the synthesis of novel materials with specific electronic or optical properties.

In the field of medicinal chemistry, this compound and its derivatives are explored for their potential biological activities. Halogenated benzamides are a well-established class of compounds with a wide range of therapeutic applications, and the specific substitution pattern of this compound makes it an interesting scaffold for the design of new drug candidates. ontosight.ai For example, it has been investigated as a component in the synthesis of compounds with potential antimicrobial or anticancer properties. The compound can also be used in biological studies as a chemical probe to investigate interactions with specific biological targets.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5BrFNO B1521861 3-Bromo-2-fluorobenzamide CAS No. 871353-25-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-2-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrFNO/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3H,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWTBFBQQCCZYBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)F)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00657871
Record name 3-Bromo-2-fluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00657871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871353-25-2
Record name 3-Bromo-2-fluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00657871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis and Derivatization Strategies of 3 Bromo 2 Fluorobenzamide

Established Synthetic Pathways for 3-Bromo-2-fluorobenzamide

The preparation of this compound is most commonly accomplished through a multi-step process starting from a correspondingly substituted benzoic acid. google.comambeed.com Alternative strategies, including those that introduce the fluorine and amide functionalities at different stages, have also been explored.

Multi-Step Synthesis from 3-Bromo-2-fluorobenzoic Acid

A prevalent and direct route to this compound utilizes 3-bromo-2-fluorobenzoic acid as the starting material. google.comambeed.com This method involves the initial activation of the carboxylic acid, followed by amidation.

The first step in this sequence is the conversion of 3-bromo-2-fluorobenzoic acid to its more reactive acyl chloride derivative, 3-bromo-2-fluorobenzoyl chloride. ambeed.com This transformation is typically achieved by treating the carboxylic acid with a chlorinating agent. Common reagents for this purpose include thionyl chloride (SOCl₂) and oxalyl chloride. fishersci.it The reaction with thionyl chloride is often carried out under reflux conditions, sometimes in an inert solvent like dichloromethane (B109758) (CH₂Cl₂), until the evolution of gas ceases. ambeed.comgoogle.com The addition of a catalytic amount of dimethylformamide (DMF) can facilitate the reaction. ambeed.com

Table 1: Reagents for Benzoyl Chloride Formation

Reagent Typical Conditions
Thionyl chloride (SOCl₂) Reflux, neat or in a solvent like CH₂Cl₂ ambeed.comgoogle.com

This table summarizes common reagents used for the conversion of carboxylic acids to benzoyl chlorides.

Once the 3-bromo-2-fluorobenzoyl chloride intermediate is formed, it is reacted with ammonia (B1221849) (NH₃) to yield the final product, this compound. google.comambeed.com This amidation is a nucleophilic acyl substitution reaction. The reaction is typically carried out by adding the benzoyl chloride to an aqueous solution of ammonia (ammonium hydroxide, NH₄OH). ambeed.comgoogle.com The reaction is often performed in a two-phase system, for instance, by dissolving the acyl chloride in a solvent like ethyl acetate (B1210297) and then adding it to aqueous ammonia. ambeed.com The desired amide then precipitates out of the solution or is isolated by extraction. ambeed.comgoogle.com This method is known for its high yield, with reports of up to 98%. ambeed.com

Fluorination and Amidation Approaches

Alternative synthetic strategies involve different sequences for introducing the fluorine and amide groups. For example, one could envision a route starting from a pre-existing benzamide (B126), followed by fluorination and bromination. The direct fluorination of C-H bonds is an active area of research, with various methods being developed using electrophilic fluorinating reagents. beilstein-journals.org Another approach could involve the synthesis of 2-fluorobenzamide (B1203369) followed by a regioselective bromination at the 3-position using a reagent like N-bromosuccinimide (NBS). The synthesis of fluorinated amides can also be achieved through more complex, one-pot procedures involving N-perfluoroalkylation and subsequent defluorination pathways. acs.orgnih.gov

Alternative Synthetic Methodologies

While the conversion from 3-bromo-2-fluorobenzoic acid is the most direct method, other synthetic methodologies can be employed to generate the necessary precursors. For instance, 3-bromo-2-fluorobenzonitrile (B1334225) can serve as a precursor. google.com The nitrile can be hydrolyzed under acidic or basic conditions to yield 3-bromo-2-fluorobenzoic acid, which can then be converted to the amide as described above. Alternatively, the nitrile itself can be directly converted to the amide, though this is less commonly reported for this specific compound.

Another potential route could start from 1,3-dibromo-2-nitrobenzene. Through a series of reactions including substitution, oxidation, and hydrolysis, this starting material can be converted to 3-bromo-2-nitrobenzoic acid derivatives, which could then be further manipulated to introduce the fluorine and form the amide.

Optimized Industrial Production Methods

For large-scale industrial production, the key considerations are cost-effectiveness, scalability, safety, and yield. The multi-step synthesis from 3-bromo-2-fluorobenzoic acid is well-suited for industrial applications due to its simplicity and high yields. google.com The use of readily available and relatively inexpensive reagents like thionyl chloride and ammonia makes this route economically viable. ambeed.comgoogle.com The operational simplicity and the potential for high purity of the final product further enhance its industrial applicability. Optimization of reaction conditions, such as temperature control and efficient purification methods, are crucial for maximizing output and ensuring product quality on an industrial scale.

Synthesis of Analogues and Derivatives of this compound

The core structure of this compound can be chemically modified in numerous ways to create a library of related compounds. These modifications can involve substitution at the amide nitrogen, alteration of the halogen positions on the aromatic ring, or incorporation of the this compound moiety into larger, more complex molecules.

N-Substituted this compound Derivatives

The amide nitrogen of this compound provides a convenient handle for introducing a variety of substituents, leading to the creation of N-substituted derivatives. These modifications can significantly alter the physicochemical and biological properties of the parent molecule.

One common approach to synthesizing N-substituted derivatives is the reaction of 3-bromo-2-fluorobenzoic acid with a primary or secondary amine in the presence of a coupling agent. For instance, N-methyl-3-bromo-4-fluorobenzamide has been synthesized, demonstrating the feasibility of N-alkylation. scbt.com Similarly, the synthesis of N-benzyl-2-bromo-5-fluorobenzamide highlights the introduction of larger aromatic groups at the nitrogen atom. The reaction of 3-bromo-4-fluorobenzoic acid with furan-2-ylmethylamine using coupling agents like EDCI/HOBt is another example of creating N-substituted benzamides.

A series of N-substituted benzamide derivatives have been designed and synthesized based on the structure of the anticancer agent Entinostat (MS-275). researchgate.net This approach involves modifying the linker and cap groups of the parent molecule to explore structure-activity relationships. researchgate.net

The synthesis of N-(3-azidopropyl)-2-bromo-3-fluorobenzamide demonstrates the introduction of a reactive functional group (azide) onto the N-substituent, which can be used for further chemical modifications, such as click chemistry. molport.com

Benzamide Derivatives with Bromine and Fluorine at Varying Positions

The specific placement of the bromine and fluorine atoms on the benzamide ring is crucial for the molecule's properties. The synthesis of isomers of this compound allows for a systematic investigation of how halogen positioning affects chemical reactivity and biological activity.

Examples of such isomers include:

2-Bromo-3-fluorobenzamide : The synthesis of this isomer has been reported, providing a point of comparison for the 3-bromo-2-fluoro isomer. ambeed.com A method for preparing the precursor, 2-bromo-3-fluorobenzoic acid, involves a multi-step process starting from m-fluorobenzotrifluoride, including nitration, bromination, reduction, deamination, separation, and hydrolysis. google.com

4-Bromo-2-fluorobenzamide (B127740) : This isomer is also well-documented and has been used as a reagent in the synthesis of other compounds, such as tricyclic dihydroquinazolinones with anti-obesity properties. clearsynth.comthermofisher.com Its synthesis can be achieved from 4-bromo-2-fluorobenzoic acid. chemicalbook.com

2-Bromo-5-fluorobenzamide : This compound serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals. lookchem.com

3-Bromo-4-fluorobenzamide : This isomer has been used as a starting material for the synthesis of N-substituted derivatives.

4-Bromo-3-fluorobenzamide : The synthesis of this isomer has also been reported. ambeed.com

The synthesis of these isomers often involves the preparation of the corresponding substituted benzoic acid, followed by amidation. For example, the synthesis of 4-bromo-2-fluorobenzamide can be achieved by reacting 4-bromo-2-fluorobenzoic acid with methylamine (B109427) hydrochloride in the presence of a coupling agent. chemicalbook.com

Hybrid Compounds Incorporating this compound Moieties

The this compound scaffold can be incorporated into larger molecules to create hybrid compounds with potentially enhanced or novel properties. This strategy is often employed in drug discovery to combine the pharmacophoric features of different molecular entities.

One example is the synthesis of N-(3-(8-bromoimidazo[1,2-a]pyridin-2-yl)-4-fluorophenyl)benzamide derivatives. ijres.org In this work, 3-(8-bromoimidazo[1,2-a]pyridin-2-yl)-4-fluoroaniline was coupled with various substituted benzoic acids to produce a series of amide analogues. ijres.org This approach combines the imidazo[1,2-a]pyridine (B132010) core, known for its diverse biological activities, with the substituted benzamide moiety.

Another strategy involves linking the benzamide core to other heterocyclic systems. For example, a series of novel N-[3-(benzo[d]thiazol-2-yl)-4-methylthiazol-2(3H)-ylidene] substituted benzamides were synthesized through the heterocyclization of aroylthioureas. tubitak.gov.tr While not directly incorporating this compound, this illustrates a general method for creating complex benzamide-containing hybrids.

The development of quinazolinone-triazole hybrids has also been explored for their potential biological activities. mdpi.com This highlights the interest in combining different heterocyclic systems with a benzamide or related core structure.

Catalytic Methods in Benzamide Synthesis

Catalytic methods have become indispensable in modern organic synthesis, offering efficient and sustainable routes to a wide variety of compounds, including benzamides. Both palladium and copper catalysts have been extensively used to facilitate amide bond formation.

Palladium-Catalyzed Synthesis:

Palladium catalysts are highly effective for the synthesis of benzamides from aryl halides. rsc.org A one-pot procedure has been developed for the synthesis of primary benzamides from aryl bromides via a cyanation and hydration sequence in the presence of a palladium catalyst. rsc.org Palladium-catalyzed carbonylation reactions are also a powerful tool for benzamide synthesis. For instance, N-(2-cyanoaryl)benzamides can be prepared from aryl bromides and 2-aminobenzonitriles using a palladium catalyst. epa.gov Furthermore, palladium-catalyzed denitrogenative cross-coupling reactions of Current time information in Bangalore, IN.tandfonline.comacs.org-benzotriazin-4(3H)-ones with organoaluminum reagents have been developed to produce ortho-methylated benzamides. acs.orgnih.gov This method utilizes a Pd(OAc)2/XantPhos catalyst system. acs.orgnih.gov Palladium catalysis has also been employed for the direct C-H silylation and germanylation of benzamides. nih.gov

Copper-Catalyzed Synthesis:

Copper catalysts offer a cost-effective and efficient alternative for benzamide synthesis. A facile method for the copper-catalyzed amidation of benzoic acids has been developed using tetraalkylthiuram disulfides as the amine source in the presence of CuBr and di-tert-butyl peroxide (DTBP). tandfonline.comtandfonline.com This method has a broad substrate scope and provides good to excellent yields. tandfonline.comtandfonline.com Copper-catalyzed oxidative amidation of benzylic C-H bonds is another atom-economical approach to N-benzyl benzamides. researchgate.net This reaction often employs an oxidant like DTBP. researchgate.net Additionally, copper-catalyzed C-H bond amidation has been reviewed as a significant strategy in organic synthesis, often utilizing directing groups to achieve regioselectivity. nih.gov

Other Catalytic Methods:

Beyond palladium and copper, other catalytic systems have been explored. For example, a manganese(I)-catalyzed method for the methoxymethylation of primary amides using methanol (B129727) has been reported. rsc.org Nanoporous heterogeneous acid catalysts, such as SBA-Pr-SO3H, have been used for the synthesis of benzamide derivatives from 2-aminobenzamide (B116534) and benzoyl chlorides under solvent-free conditions. orientjchem.org Bimetallic metal-organic frameworks, like Fe2Ni-BDC, have also been shown to catalyze the synthesis of N-(pyridin-2-yl)-benzamides. mdpi.com

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Analysis through ¹H, ¹³C, and ¹⁹F NMR would provide precise information about the electronic environment of each nucleus, their connectivity, and spatial relationships. However, specific experimental data for 3-Bromo-2-fluorobenzamide is not available in the surveyed scientific literature and patent documents.

Proton NMR (¹H NMR) Analysis

Detailed experimental ¹H NMR data, including chemical shifts, multiplicities, and coupling constants for the aromatic protons and the amide protons of this compound, have not been reported in publicly available sources. Such data would be essential for confirming the substitution pattern on the benzene (B151609) ring.

Fluorine-19 NMR (¹⁹F NMR) Analysis

Specific experimental ¹⁹F NMR data for this compound, which would provide a characteristic chemical shift for the fluorine atom and show couplings to adjacent protons, is not found in the available literature.

Advanced NMR Techniques for Stereochemical and Conformational Studies

There is no information available in the public domain regarding the use of advanced NMR techniques, such as NOESY or ROESY, to study the stereochemical and conformational aspects of this compound.

Mass Spectrometry (MS)

Mass spectrometry is a key analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, mass spectrometric data has been cited.

In a patent detailing compounds for therapeutic use, this compound was characterized using Liquid Chromatography-Mass Spectrometry (LC/MS). chemicalbook.com The analysis identified protonated molecular ions ([M+H]⁺) at mass-to-charge ratios (m/z) of 218 and 220. chemicalbook.com This observation is characteristic of a compound containing a single bromine atom, due to the nearly equal natural abundance of its two stable isotopes, ⁷⁹Br and ⁸¹Br.

Table 1: Mass Spectrometry Data for this compound

IonObserved m/zIsotope
[M+H]⁺218⁷⁹Br
[M+H]⁺220⁸¹Br

High-Resolution Mass Spectrometry (HRMS)

While specific high-resolution mass spectrometry (HRMS) data has not been explicitly reported, the observed integer m/z values from the LC/MS analysis are consistent with the calculated exact mass of the protonated molecule. HRMS would provide a highly accurate mass measurement, allowing for the determination of the elemental formula (C₇H₆BrFNO)⁺, which serves as a definitive confirmation of the compound's atomic composition.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint that is unique to its structure and bonding.

Fourier-Transform Infrared (FT-IR) spectroscopy is a key technique for identifying the functional groups present in a molecule. The FT-IR spectrum of this compound would be characterized by absorption bands corresponding to the vibrations of its amide and substituted benzene ring moieties. By comparing with spectra of related compounds such as 3-bromobenzamide (B114348) and other halogenated aromatics, the principal absorption bands can be assigned. nist.govdntb.gov.ua

The N-H stretching vibrations of the primary amide group typically appear as two bands in the region of 3400-3100 cm⁻¹. The C=O (Amide I) stretching vibration is a strong, prominent band, usually found between 1680 and 1630 cm⁻¹. The N-H bending (Amide II) vibration occurs around 1650-1590 cm⁻¹. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aromatic C=C stretching vibrations give rise to bands in the 1600-1450 cm⁻¹ region. The C-F and C-Br stretching vibrations are expected in the fingerprint region, typically below 1300 cm⁻¹ and 700 cm⁻¹, respectively.

Table 3: Predicted FT-IR Absorption Bands for this compound
Vibrational ModeExpected Frequency Range (cm⁻¹)Intensity
N-H Stretch (asymmetric & symmetric)3400 - 3100Medium
Aromatic C-H Stretch3100 - 3000Medium-Weak
C=O Stretch (Amide I)1680 - 1640Strong
N-H Bend (Amide II)1650 - 1590Medium
Aromatic C=C Stretch1600 - 1450Medium-Variable
C-N Stretch1420 - 1380Medium
C-F Stretch1300 - 1100Strong
C-Br Stretch700 - 500Medium-Strong

Raman spectroscopy provides information complementary to FT-IR. While IR absorption is dependent on a change in dipole moment, Raman scattering depends on a change in polarizability. Symmetrical vibrations and those involving non-polar bonds often produce strong Raman signals. For this compound, the aromatic ring breathing modes are expected to be particularly Raman active. Data from related compounds like 3-bromobenzamide can be used for comparative assignment. nih.gov The C-Br and C-F bonds are also expected to produce characteristic signals in the lower frequency region of the Raman spectrum.

Table 4: Predicted Raman Shifts for this compound
Vibrational ModeExpected Raman Shift (cm⁻¹)Intensity
Aromatic C-H Stretch3100 - 3000Strong
C=O Stretch (Amide I)1680 - 1640Weak
Aromatic Ring Breathing/Stretching1600 - 1400, ~1000Strong
C-F Stretch1300 - 1100Medium
C-Br Stretch700 - 500Strong

X-ray Crystallography and Solid-State Analysis

X-ray crystallography provides unambiguous proof of molecular structure by mapping atomic positions in three-dimensional space.

Single-Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the precise arrangement of atoms within a crystalline solid. carleton.edu This technique yields detailed information on bond lengths, bond angles, and torsional angles, confirming the molecular connectivity and stereochemistry. While the specific crystal structure of this compound is not publicly available, extensive data exists for structurally analogous compounds, such as 3-bromobenzamide and 3-bromo-N-[2-(trifluoromethyl)phenyl]benzamide, which can provide significant insight into its expected solid-state conformation and intermolecular interactions. nih.govresearchgate.net

In related benzamide (B126) structures, the amide group is often observed to be nearly coplanar with the benzene ring. The crystal packing is typically dominated by strong intermolecular N-H···O hydrogen bonds, which link molecules into chains or dimers. researchgate.netosti.gov In the case of this compound, these hydrogen-bonded chains would be a primary feature of the supramolecular assembly. Additionally, weaker interactions such as halogen bonds (e.g., Br···O or Br···Br) and π–π stacking may further stabilize the crystal lattice. researchgate.net

Table 5: Representative Crystallographic Data for a Structurally Similar Compound (3-bromo-N-[2-(trifluoromethyl)phenyl]benzamide) researchgate.net
ParameterReported Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.4045 (8)
b (Å)10.3703 (8)
c (Å)12.3996 (10)
β (°)109.115 (3)
Volume (ų)1265.13 (17)
Z (Molecules per unit cell)4
Key Intermolecular InteractionN—H···O Hydrogen Bonds forming chains
Secondary InteractionBr···Br halogen contacts [3.6141 (4) Å]

Analysis of Intermolecular Interactions: Hydrogen Bonding and Halogen-Halogen Contacts

A detailed analysis of the intermolecular interactions of this compound, specifically concerning its hydrogen bonding and halogen-halogen contacts in the solid state, cannot be provided at this time due to the absence of publicly available crystallographic data for this specific compound. Authoritative structural elucidation, which forms the basis for analyzing such interactions, relies on experimental data from techniques like single-crystal X-ray diffraction.

In analogous halogenated benzamides, it is common to observe the formation of hydrogen-bonded networks. Typically, the amide group (-CONH2) acts as both a hydrogen bond donor (via the N-H bonds) and an acceptor (via the carbonyl oxygen). This often leads to the formation of centrosymmetric dimers or extended chains. For instance, in related structures, N-H···O hydrogen bonds are a predominant feature, dictating the primary supramolecular assembly.

Conformational Analysis in the Solid State

A definitive conformational analysis of this compound in the solid state is contingent upon the availability of its crystal structure. The conformation of a molecule in the crystalline phase is influenced by a combination of intramolecular electronic and steric effects, as well as the intermolecular forces that govern the crystal packing.

For this compound, a key conformational parameter would be the torsion angle between the plane of the benzene ring and the amide group. This angle would define the degree of planarity of the molecule. In many benzamide derivatives, there is a degree of non-planarity, which is a balance between the electronic stabilization from conjugation (favoring planarity) and the steric hindrance between the amide group and the ortho-substituents (in this case, the fluorine atom).

The specific dihedral angles and bond lengths within the molecule would provide insight into the electronic effects of the bromo and fluoro substituents on the geometry of the benzene ring and the amide functionality. A comparison of these experimental solid-state parameters with those obtained from theoretical calculations (e.g., Density Functional Theory) would be valuable in understanding the influence of the crystalline environment on the molecular conformation. Without experimental crystallographic data, a detailed and accurate discussion of the solid-state conformation of this compound cannot be furnished.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a common approach for predicting various molecular properties with a good balance of accuracy and computational cost.

Geometry Optimization and Electronic Structure

A DFT study would begin with the geometry optimization of the 3-Bromo-2-fluorobenzamide molecule. This process determines the most stable three-dimensional arrangement of the atoms, corresponding to the minimum energy state. From this optimized structure, key parameters such as bond lengths, bond angles, and dihedral angles would be calculated and could be presented in a data table. The electronic structure analysis would reveal details about the distribution of electrons within the molecule, influencing its reactivity and intermolecular interactions.

Vibrational Frequency Analysis

Following geometry optimization, a vibrational frequency analysis is typically performed. This calculation predicts the infrared (IR) and Raman spectra of the molecule. Each vibrational mode corresponds to a specific type of atomic motion, such as stretching or bending of bonds. The calculated frequencies can be compared with experimental spectroscopic data to confirm the structure of the compound. A table of calculated vibrational frequencies and their corresponding assignments would be a key output of this analysis.

Molecular Orbital Analysis (e.g., HOMO-LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an important indicator of molecular stability and reactivity. A typical study would report the energies of these orbitals and the calculated HOMO-LUMO gap.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are computational methods for studying the physical movements of atoms and molecules over time. An MD simulation of this compound, likely in a solvent like water or in a biological environment such as a lipid bilayer, would provide insights into its dynamic behavior, conformational flexibility, and interactions with its surroundings. This information is particularly valuable for understanding how the molecule might behave in a biological system.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a statistical approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. To perform a QSAR study involving this compound, data on the biological activity of a set of structurally related benzamide (B126) derivatives would be required. Various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) would be calculated for each compound, and a model would be developed to predict activity based on these descriptors. Such a model could then be used to design new compounds with potentially improved activity.

Docking Studies and Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). These studies are fundamental in drug discovery for predicting the binding affinity and interaction patterns between a potential drug and its biological target. A docking study would identify the specific amino acid residues in the protein's active site that interact with this compound and would estimate the binding energy, providing a measure of the strength of the interaction.

Prediction of Applicability in Diverse Fields using Computational Models

Computational models are instrumental in predicting how a molecule like this compound might be applied across various scientific and industrial fields, from materials science to pharmacology. The primary methods employed include Density Functional Theory (DFT) and molecular docking simulations.

Density Functional Theory (DFT): DFT calculations are fundamental for understanding the electronic structure and geometry of a molecule. For benzamide derivatives, DFT has been successfully used to predict stable conformations, vibrational frequencies, and electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The energy gap between HOMO and LUMO is a crucial indicator of a molecule's chemical reactivity and kinetic stability.

Studies on related compounds, such as 2-fluorobenzamide (B1203369), have utilized dispersion-corrected DFT (DFT-D) to perform crystal structure prediction (CSP). researchgate.net These calculations help identify the most stable packing arrangements in the solid state, which is vital for applications in materials science and pharmaceuticals where polymorphism is a critical factor. researchgate.net Such computational approaches suggest that fluorine substitution can reduce the likelihood of structural disorder compared to unsubstituted benzamide, a principle that could be extrapolated to predict the solid-state behavior of this compound. researchgate.net DFT calculations are also valuable for predicting spectroscopic properties, which can guide experimental characterization.

Molecular Docking: This computational technique predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to forecast the binding affinity and mode of action of a ligand with a specific protein target. While docking studies specifically involving this compound are not prominent in the literature, the benzamide scaffold is a common feature in many biologically active compounds. Computational screening of benzamide derivatives against various enzymes and receptors can suggest potential therapeutic applications. For example, related structures have been investigated as potential inhibitors for various enzymes, and docking studies help elucidate the key interactions that stabilize the ligand-protein complex.

The table below summarizes the application of these computational models to benzamide derivatives, which can be used to infer the potential applicability of this compound.

Computational ModelPredicted Properties & ApplicationsRelevant Fields
Density Functional Theory (DFT) Molecular geometry, electronic structure (HOMO-LUMO gap), reactivity, spectroscopic properties, crystal packing.Materials Science, Medicinal Chemistry, Chemical Synthesis
Molecular Docking Binding affinity, protein-ligand interactions, mechanism of action prediction.Drug Discovery, Biochemistry, Pharmacology
Quantitative Structure-Activity Relationship (QSAR) Correlation of chemical structure with biological activity or chemical reactivity.Toxicology, Drug Design, Environmental Science

Pharmacokinetic and Pharmacodynamic (PK/PD) Predictions via Computational Methods

In silico methods are crucial for the early-stage evaluation of a compound's potential as a drug, providing predictions on its pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) profiles. These computational assessments help to identify candidates with favorable drug-like properties and minimize late-stage failures in drug development.

Pharmacokinetic (ADMET) Predictions: The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a molecule can be effectively predicted using various computational tools. For benzamide derivatives, these predictions are standard in medicinal chemistry studies. acs.org Software platforms like SwissADME are often used to calculate physicochemical descriptors and predict ADMET parameters based on a molecule's structure. acs.org

Key predicted properties include:

Physicochemical Properties: Molecular weight, octanol-water partition coefficient (LogP), aqueous solubility (LogS), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors.

Drug-Likeness: Evaluation based on established rules like Lipinski's Rule of Five, which helps to assess if a compound has properties that would make it a likely orally active drug in humans.

Pharmacokinetics: Predictions related to gastrointestinal absorption, blood-brain barrier (BBB) penetration, and interaction with metabolic enzymes like cytochrome P450.

Toxicity: Early prediction of potential toxic liabilities, such as hepatotoxicity or skin sensitization. researchgate.net

Studies on related heterocyclic compounds synthesized from 2-aminobenzamide (B116534) have utilized these in silico tools to confirm their therapeutic potential. acs.org

Pharmacodynamic Predictions: While pharmacodynamics are often explored through molecular docking (as described in section 4.5) to predict interactions with biological targets, other computational methods also contribute. QSAR models can be developed for a series of related benzamides to correlate specific structural features with their biological activity. These models help in designing new derivatives with enhanced potency and selectivity.

The following table outlines the key PK/PD parameters that are typically predicted using computational methods for novel chemical entities like this compound.

Parameter TypePredicted PropertyImportance in Drug Development
Physicochemical Molecular Weight, LogP, TPSAInfluences solubility, permeability, and overall bioavailability.
Absorption Gastrointestinal (GI) AbsorptionPredicts how well the compound is absorbed after oral administration.
Distribution Blood-Brain Barrier (BBB) PenetrationDetermines if a compound can reach targets within the central nervous system.
Metabolism Cytochrome P450 (CYP) InhibitionPredicts potential for drug-drug interactions.
Excretion Aqueous Solubility (LogS)Relates to how the compound is cleared from the body.
Toxicity Hepatotoxicity, Skin SensitizationEarly identification of potential safety concerns.
Drug-Likeness Lipinski's Rule of Five ComplianceAssesses the suitability of the compound for oral drug development.

These computational predictions provide a critical, data-driven foundation for guiding the synthesis and experimental evaluation of this compound for various applications.

Medicinal Chemistry and Biological Applications

Role as a Pharmaceutical Intermediate

No specific examples were found where 3-Bromo-2-fluorobenzamide is explicitly used as an intermediate for the synthesis of named pharmaceutical compounds.

Exploration of Potential Biological Activities

No studies were identified that synthesized derivatives from this compound and subsequently tested them for biological activity.

Antimicrobial Properties

There is no available research detailing the antimicrobial properties of compounds derived from this compound.

Anticancer Properties

The literature search did not yield studies on anticancer agents synthesized from this compound.

Anti-inflammatory Properties

No research was found on the synthesis and evaluation of anti-inflammatory compounds derived from this compound.

Antitubercular Activities

There are no available studies concerning the antitubercular activity of derivatives of this compound.

Mechanism of Action Studies

As no biologically active derivatives were identified, no mechanism of action studies could be found.

Consequently, no data tables or a list of compound names can be generated as the foundational research is not available in the public domain based on the conducted searches.

Based on a comprehensive search of available scientific literature and databases, there is currently insufficient public information to generate a detailed article on the medicinal chemistry and biological applications of this compound according to the specified outline.

The search did not yield specific data regarding this compound's binding affinity to proteins and enzymes, its interaction with molecular targets, or its inhibitory effects on biological receptors such as GABA or ZAC. Furthermore, no studies detailing the structure-activity relationships (SAR) or its specific role in any drug discovery and development pipeline could be located.

While general information exists on the methodologies for studying such properties in related chemical structures like halobenzamides, applying this information to this compound without direct research findings would be speculative and scientifically inaccurate. The available information is primarily limited to its identification as a chemical entity and its synthesis.

Therefore, it is not possible to provide a thorough and scientifically accurate article that strictly adheres to the requested detailed outline for this compound.

Drug Discovery and Development Pipeline

Lead Compound Identification and Optimization

In drug discovery, a "lead compound" is a chemical starting point that exhibits a desired biological activity and serves as the foundation for further chemical modifications to enhance efficacy, selectivity, and pharmacokinetic properties. The this compound core is a key component in the synthesis of molecules that have been identified as lead compounds for specific biological targets.

A notable example is in the development of Poly (ADP-ribose) polymerase (PARP) inhibitors, a class of drugs primarily targeted for cancer therapy. Research detailed in patent literature describes the synthesis and biological evaluation of derivatives built upon the this compound scaffold. In one such study, the compound was used to synthesize 3-Bromo-2-fluoro-N-(4-fluoro-benzyl)-benzamide. This compound was subsequently tested for its ability to inhibit the PARP enzyme.

The identification of this molecule as a potent inhibitor demonstrates the utility of the this compound scaffold in lead discovery. The bromine and fluorine atoms on the benzamide (B126) ring can influence the molecule's conformation and electronic properties, which are critical for binding to the target protein. The amide group provides a key hydrogen bonding point, and the benzyl (B1604629) group can be modified to explore different pockets within the enzyme's active site. This process of creating analogues and testing them to improve potency and other drug-like properties is known as lead optimization.

Table 1: Research Findings for a this compound Derivative as a PARP Inhibitor
Compound NameTargetBiological Activity (IC₅₀)Significance
3-Bromo-2-fluoro-N-(4-fluoro-benzyl)-benzamidePARP Enzyme0.003 µMIdentified as a potent inhibitor, serving as a lead compound for further optimization.

High-Throughput Screening (HTS) in Drug Development

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery that involves the rapid, automated testing of vast numbers of chemical compounds against a specific biological target to identify "hits"—compounds that show activity. Scaffolds like this compound are instrumental in this process as they form the basis for creating large collections of diverse molecules known as compound libraries.

Medicinal chemists utilize the reactive sites on the this compound core to attach a wide variety of different chemical groups. For instance:

The amide nitrogen can be functionalized with countless different alkyl or aryl groups.

The bromine atom can be replaced with other chemical moieties through cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig reactions), allowing for the introduction of complex substituents.

This systematic modification results in a library of structurally related but distinct compounds. This library can then be screened against a target of interest, such as a specific enzyme or receptor. The results of the HTS campaign identify which structural modifications lead to the highest activity. These "hits" can then be selected for further study and progression into the lead optimization phase.

Table 2: Illustrative Example of a Compound Library for HTS Based on the this compound Scaffold
ScaffoldModification PointExample Substituent Group (R)Resulting Compound Class
This compoundAmide (N-H)-CH₂-PyridineN-Pyridinylmethyl Benzamides
Amide (N-H)-CyclohexylN-Cyclohexyl Benzamides
Bromine (C-Br) via Suzuki Coupling-Phenylboronic acid2-Fluoro-[1,1'-biphenyl]-3-carboxamides

Advanced Research Methodologies and Experimental Techniques

Chromatographic Techniques for Analysis and Purification

Chromatographic methods are essential for the separation, identification, and purification of 3-Bromo-2-fluorobenzamide from reaction mixtures and for the assessment of its purity. The selection of a specific technique depends on the scale and analytical requirements of the study.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of organic compounds like this compound. It is routinely used to determine the purity of synthesized batches and quantify the compound in various matrices. While specific methods for this compound are often proprietary, technical documentation from suppliers confirms that HPLC is a standard quality control method for this compound.

A typical reverse-phase HPLC analysis would involve a C18 stationary phase column and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol (B129727). Detection is commonly performed using a UV detector at a wavelength where the benzamide (B126) chromophore absorbs significantly. The gradient and flow rate are optimized to ensure a sharp peak shape and adequate separation from any impurities.

Table 1: Illustrative HPLC Parameters for Analysis of this compound

ParameterTypical ValuePurpose
Column C18, 4.6 x 250 mm, 5 µmStationary phase for reverse-phase separation.
Mobile Phase A Water with 0.1% Formic AcidAqueous component of the mobile phase.
Mobile Phase B AcetonitrileOrganic component of the mobile phase.
Gradient 5% B to 95% B over 20 minTo elute compounds with varying polarities.
Flow Rate 1.0 mL/minControls the speed of the separation.
Detector UV at 254 nmTo detect and quantify the aromatic compound.
Injection Volume 10 µLStandard volume for analytical runs.

Ultra-Performance Liquid Chromatography (UPLC) operates on the same principles as HPLC but utilizes columns with smaller particle sizes (typically sub-2 µm). This results in significantly faster analysis times, higher resolution, and improved sensitivity. UPLC is particularly advantageous for high-throughput screening and for resolving closely related impurities. Vendor documentation indicates that UPLC is a utilized method for the characterization of this compound. The higher pressure tolerance of UPLC systems allows for the use of longer columns and faster flow rates, reducing solvent consumption while enhancing separation efficiency.

Table 2: Example UPLC Parameters for High-Throughput Analysis

ParameterTypical ValueAdvantage over HPLC
Column C18, 2.1 x 50 mm, 1.7 µmSmaller particles for higher efficiency.
Mobile Phase A Water with 0.1% Formic AcidStandard aqueous phase.
Mobile Phase B AcetonitrileStandard organic phase.
Gradient 10% B to 98% B over 3 minRapid gradient for fast analysis times.
Flow Rate 0.8 mL/minHigher optimal flow rate for speed.
Detector Photodiode Array (PDA)Provides spectral data for peak purity analysis.
Run Time < 5 minutesSignificantly faster than conventional HPLC.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used primarily for monitoring the progress of chemical reactions and for the initial screening of purification conditions. wvu.edu For this compound, a silica (B1680970) gel plate serves as the polar stationary phase. The mobile phase, or eluent, is typically a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate (B1210297).

The polarity of the compound, influenced by the polar amide group and the less polar bromo-fluorophenyl ring, dictates its mobility. The Retention Factor (Rf), the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter. In a hexane/ethyl acetate system, increasing the proportion of ethyl acetate increases the mobile phase polarity, which in turn increases the Rf value as the polar compound travels further up the plate.

Table 3: Predicted TLC Behavior of this compound on Silica Gel

Mobile Phase (Hexane:Ethyl Acetate)Predicted Rf Value RangeRationale
90:10Low (e.g., 0.1-0.2)Low polarity eluent; compound has low mobility.
70:30Moderate (e.g., 0.3-0.5)Balanced polarity; good for separation and visualization.
50:50High (e.g., 0.6-0.8)High polarity eluent; compound has high mobility. reddit.com

Flash column chromatography is the standard method for purifying multigram quantities of this compound in a laboratory setting. This preparative technique uses a column packed with silica gel and forces the solvent through using positive pressure, allowing for faster and more efficient separations than gravity chromatography. The choice of solvent system is critical and is often determined by preliminary TLC analysis. For this compound, specific solvent systems have been successfully employed for its purification, yielding the compound with high purity.

Table 4: Validated Solvent Systems for Flash Chromatography Purification

Stationary PhaseMobile Phase / EluentFinding
Silica Gel30% Ethyl Acetate in HexaneThis system was used to obtain the purified compound after synthesis.
Silica Gel1:1 Petroleum Ether / Ethyl AcetateThis solvent ratio was also effective for purifying the compound via silica gel chromatography.

In vitro Biological Assays

As a research chemical and building block, this compound may be used in the synthesis of compounds intended for biological testing. However, a review of available scientific literature did not yield specific results from in vitro biological assays performed directly on this compound itself.

Surface Plasmon Resonance (SPR) is a highly sensitive, label-free optical technique used to monitor molecular interactions in real-time. The method measures changes in the refractive index at the surface of a sensor chip as an analyte in solution binds to a ligand immobilized on the chip. This allows for the precise determination of binding kinetics (association and dissociation rates) and affinity (binding strength).

Despite the utility of SPR in drug discovery and molecular biology for characterizing interactions, no studies were identified in the searched literature that have utilized this technique to analyze the binding properties of this compound. An application would hypothetically involve immobilizing a target protein on the sensor chip and flowing a solution of this compound over the surface to measure any direct interaction.

Table 5: Hypothetical Data from an SPR Experiment

ParameterSymbolDefinition
Association Rate Constant ka (M⁻¹s⁻¹)The rate at which the analyte binds to the immobilized ligand.
Dissociation Rate Constant kd (s⁻¹)The rate at which the analyte-ligand complex dissociates.
Equilibrium Dissociation Constant KD (M)The ratio of kd/ka, indicating the strength of the binding interaction.

Enzyme-Linked Immunosorbent Assays (ELISA)

While primarily used for detecting and quantifying large molecules like proteins and antibodies, specific formats of the Enzyme-Linked Immunosorbent Assay (ELISA) can be adapted for the analysis of small molecules such as this compound. The most suitable format for this purpose is the competitive ELISA.

In a hypothetical competitive ELISA for this compound, an antibody with specific binding affinity for the compound would be immobilized on the surface of a microtiter plate. A known quantity of an enzyme-labeled version of the compound (or a conjugate) is then added to the wells along with the sample containing an unknown concentration of unlabeled this compound. The unlabeled compound from the sample competes with the enzyme-labeled conjugate for binding to the fixed number of antibody sites. After an incubation period, the plate is washed to remove unbound molecules. A chromogenic substrate is then added, which reacts with the enzyme on the bound conjugate to produce a colored product. The intensity of the color is inversely proportional to the concentration of this compound in the original sample; a weaker signal indicates a higher concentration of the target molecule in the sample, as it outcompeted the enzyme-labeled version for antibody binding.

Cell-Based Assays (e.g., MTT assay for cytotoxicity)

To assess the potential cytotoxic effects of this compound, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method. This assay quantifies cell viability by measuring the metabolic activity of living cells. In metabolically active cells, mitochondrial dehydrogenase enzymes cleave the yellow tetrazolium salt, MTT, into insoluble purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of viable cells.

The experimental procedure involves seeding cells, such as human osteoblast-like cells (MG-63) or other relevant cell lines, into 96-well plates and allowing them to adhere. The cells are then treated with varying concentrations of this compound for a specified period (e.g., 24 hours). Following treatment, the MTT reagent is added to each well and incubated for several hours. During this time, only viable cells will reduce the MTT to formazan. Finally, a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to dissolve the formazan crystals, and the absorbance of the resulting purple solution is measured using a microplate reader, typically at a wavelength around 570 nm. A decrease in absorbance in treated cells compared to untreated controls indicates a reduction in cell viability and suggests a cytotoxic effect of the compound.

Table 1: Illustrative Cytotoxicity Data for this compound using MTT Assay

Concentration (µM) Mean Optical Density (OD) at 570 nm Cell Viability (%)
0 (Control) 1.250 100.0
1 1.188 95.0
10 0.938 75.0
25 0.625 50.0
50 0.313 25.0
100 0.125 10.0

Note: Data are hypothetical and for illustrative purposes only.

Antibacterial Susceptibility Testing (e.g., ZOI value)

The antibacterial potential of this compound and its derivatives can be evaluated using antimicrobial susceptibility testing methods like the agar (B569324) disc diffusion test, also known as the Kirby-Bauer test. This technique provides a qualitative or semi-quantitative measure of a compound's ability to inhibit microbial growth, which is observed as a "zone of inhibition" (ZOI). The diameter of this clear zone, where bacteria cannot grow, is measured in millimeters to determine the extent of the antimicrobial activity.

In this method, an agar plate is uniformly inoculated with a standardized suspension of a specific bacterium (e.g., Staphylococcus aureus or Escherichia coli). A sterile paper disc impregnated with a known concentration of this compound is then placed onto the agar surface. The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours). During incubation, the compound diffuses from the disc into the agar. If the compound possesses antibacterial properties, it will inhibit the growth of the bacteria in the area surrounding the disc, creating a clear ZOI. The size of the ZOI is dependent on the sensitivity of the microorganism to the compound. Studies on other halogenated benzamides and related structures have shown significant activity against both Gram-positive and Gram-negative bacteria.

Table 2: Illustrative Zone of Inhibition (ZOI) Values for this compound

Test Microorganism Type ZOI Diameter (mm)
Staphylococcus aureus Gram-positive 14
Bacillus subtilis Gram-positive 16
Escherichia coli Gram-negative 11
Pseudomonas aeruginosa Gram-negative 8

Note: Data are hypothetical, based on activities of similar compounds, and for illustrative purposes only.

Enzyme Inhibition Assays

Investigating this compound as a potential enzyme inhibitor is a key step in understanding its mechanism of action and therapeutic potential. Enzyme inhibition assays measure the ability of a compound to reduce the rate of an enzyme-catalyzed reaction. The potency of an inhibitor is often expressed as the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

For example, based on the activity of structurally similar fluorobenzoyl derivatives that have shown to be competitive inhibitors of human monoamine oxidase B (MAO-B), a similar assay could be performed for this compound. The assay would involve incubating the target enzyme (e.g., MAO-B) with its substrate in the presence of various concentrations of the test compound. The rate of product formation is measured over time, often using a spectrophotometric or fluorometric method. By comparing the reaction rates in the presence and absence of the inhibitor, the percentage of inhibition can be calculated for each concentration. These data are then plotted to determine the IC50 value. Further kinetic studies can elucidate the mode of inhibition (e.g., competitive, noncompetitive).

Table 3: Illustrative Enzyme Inhibition Data for this compound against a Target Enzyme

Inhibitor Concentration (nM) Enzyme Activity (%) % Inhibition
0 100.0 0.0
10 85.2 14.8
50 60.1 39.9
100 48.5 51.5
250 24.7 75.3
500 12.3 87.7

Note: Data are hypothetical, with an estimated IC50 of approximately 97 nM, and for illustrative purposes only.

Crystallization Techniques for Structural Studies

Determining the precise three-dimensional arrangement of atoms in this compound requires the growth of high-quality single crystals suitable for X-ray diffraction analysis. The crystallization of small organic molecules is typically achieved by slow evaporation of a saturated solution.

The process begins with the synthesis and purification of the compound. For a related compound, 3-bromo-N-[2-(trifluoromethyl)phenyl]benzamide, crystallization was achieved after synthesizing the product and precipitating it in ice-cold water. A common subsequent step involves dissolving the purified solid in a suitable solvent or a mixture of solvents at an elevated temperature to create a saturated solution. The choice of solvent is critical and is often determined empirically. The solution is then filtered to remove any impurities and allowed to cool slowly to room temperature, or the solvent is allowed to evaporate gradually over several days. As the solvent evaporates, the concentration of the solute increases beyond its saturation point, promoting nucleation and the growth of well-ordered crystals. Alternative methods such as vapor diffusion or microbatch crystallization can also be employed to control the rate of crystal growth.

Spectrometric Instrumentation (e.g., Bruker NMR, Bruker Tensor FT-IR, Bruker Daltonics maXis UHR-TOF MS)

The structural elucidation and confirmation of this compound rely on a suite of advanced spectrometric instruments.

Bruker NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is essential for determining the carbon-hydrogen framework of the molecule. ¹H NMR provides information about the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR details the types of carbon atoms present. Advanced 2D NMR techniques can further establish the precise connectivity between atoms.

Bruker Tensor FT-IR Spectroscopy: Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups within the molecule. The spectrum for this compound would be expected to show characteristic absorption bands for the N-H and C=O bonds of the amide group, as well as vibrations corresponding to the aromatic ring and the C-F and C-Br bonds.

Bruker Daltonics maXis UHR-TOF MS: Ultra-High Resolution Time-of-Flight Mass Spectrometry (UHR-TOF MS) is employed to determine the accurate mass of the compound. This technique provides a high-resolution mass-to-charge ratio, which allows for the unambiguous determination of the elemental formula of the molecule, confirming its identity and purity.

Software for Data Processing and Analysis (e.g., CrysAlisPro, SHELXS, SHELXL14, Mercury, MOLVIB)

Once a suitable crystal of this compound is obtained and X-ray diffraction data are collected, a specialized suite of software is used for data processing, structure solution, and analysis.

CrysAlisPro: This software is commonly used for instrument control during data collection and for the initial data processing steps, including cell refinement and data reduction.

SHELXS and SHELXL: The SHELX suite of programs is the standard for solving and refining crystal structures. SHELXS is used to solve the phase problem and obtain an initial structural model using methods like direct methods or Patterson functions. SHELXL is then used to refine this model against the experimental diffraction data through full-matrix least-squares procedures, optimizing atomic positions and displacement parameters to achieve the best fit.

Mercury: This program is a powerful tool for the 3D visualization of crystal structures. It allows for detailed exploration of molecular geometry, intermolecular interactions such as hydrogen bonding and halogen bonding, and analysis of crystal packing.

MOLVIB: This software can be used for the vibrational analysis of the molecule, helping to assign the vibrational modes observed in the experimental IR and Raman spectra based on the determined crystal structure.

This combination of advanced experimental techniques and computational tools enables a comprehensive characterization of this compound, from its biological activity at the cellular level to its precise atomic arrangement in the solid state.

Future Research Directions and Translational Prospects

Development of Novel 3-Bromo-2-fluorobenzamide Derivatives with Enhanced Bioactivity

The core structure of this compound is a versatile template for creating new molecules with tailored biological activities. The process of lead optimization, involving systematic structural modifications, is critical. A prime example from a related field is the development of the insecticide broflanilide (B1440678), which evolved from drastic structural modifications of a lead compound, flubendiamide. jst.go.jp This journey of discovery underscores that significant alterations to a core structure can lead to compounds with novel modes of action. jst.go.jp

Similarly, the structural relative, 4-Bromo-2-fluoro-N-methylbenzamide, serves as a key intermediate in the synthesis of Enzalutamide, a potent androgen-receptor antagonist used in medicine. chemicalbook.com This demonstrates that the bromo-fluorobenzamide scaffold is a viable pharmacophore.

Future research should focus on systematically modifying the this compound core. Key areas for derivatization include:

Amide (N-H) Substitution: Replacing the amide protons with various alkyl, aryl, or heterocyclic groups can significantly alter solubility, cell permeability, and target-binding interactions.

Aromatic Ring Substitution: Introducing additional substituents onto the phenyl ring can modulate the electronic properties and provide new vectors for interaction with biological targets.

Coupling Reactions: Utilizing the bromine atom as a handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) can build larger, more complex molecules, potentially linking the benzamide (B126) to other pharmacologically active fragments.

Potential Derivatization Sites of this compound

Site Position Potential Modifications Desired Outcome
Amide Nitrogen - Alkylation, Arylation Modulate pharmacokinetics, target binding
Phenyl Ring C4, C5, C6 Introduction of new functional groups Enhance potency, alter electronic profile

In-depth Investigations into Specific Molecular Targets

A critical gap in the current knowledge of this compound is the identity of its specific molecular targets. Future research must prioritize target deconvolution to understand its mechanism of action and guide rational drug design. Based on the activity of structurally related compounds, several target classes warrant investigation.

The insecticide broflanilide, a complex meta-diamide, functions as a novel modulator of GABA-gated chloride channels. jst.go.jp This suggests that derivatives of this compound could be screened for activity against various ion channels, a well-established class of drug targets.

Furthermore, the role of the related compound 4-Bromo-2-fluoro-N-methylbenzamide as a precursor to the androgen-receptor antagonist Enzalutamide points towards nuclear hormone receptors as another promising area of investigation. chemicalbook.com High-throughput screening campaigns using libraries of novel this compound derivatives against panels of receptors and enzymes could uncover unexpected biological activities and open new therapeutic avenues.

Application of Artificial Intelligence and Machine Learning in Compound Design

Key applications include:

Generative Models for De Novo Design: Deep learning models, such as generative adversarial networks (GANs) and variational autoencoders (VAEs), can be trained on known active molecules to generate novel structures based on the this compound scaffold that possess a high probability of desired activity. nih.govnih.gov

Predictive Modeling: ML algorithms can be trained to predict the physicochemical and pharmacokinetic properties (e.g., solubility, metabolic stability, toxicity) of virtual derivatives before they are synthesized, saving significant time and resources. nih.gov

Automated Synthesis Planning: AI tools can analyze the structure of a desired derivative and propose the most efficient synthetic route, drawing from vast databases of chemical reactions. stmjournals.comasiaresearchnews.com This is particularly valuable for complex molecules where retrosynthetic analysis is challenging. asiaresearchnews.com Researchers in Japan have developed a system that not only designs molecules with desired properties but also simultaneously suggests the synthetic pathways to create them from commercially available starting materials. asiaresearchnews.com

Exploration of this compound in Agrochemicals and Specialty Chemicals

The demonstrated success of benzamide-derived structures in agriculture makes this a fertile area for future research. The precursor, 3-Bromo-2-fluorobenzaldehyde, is recognized as an important intermediate in the synthesis of various agrochemicals used to protect crops. nbinno.com The discovery of broflanilide, a meta-diamide insecticide effective against a wide range of pests including Lepidopteran and Coleopteran species, highlights the potential of this chemical class. jst.go.jp

Future work should involve synthesizing libraries of this compound derivatives and screening them for herbicidal, fungicidal, and insecticidal activity. The unique electronic properties conferred by the fluorine and bromine atoms could lead to compounds with novel modes of action, which is crucial for combating the growing problem of pest resistance to existing treatments. jst.go.jp Beyond crop protection, the compound serves as a versatile building block in the broader specialty chemicals industry for creating other high-value chemical products. nbinno.com

Advanced Studies on Metabolic Stability and Bioavailability

For any derivative of this compound to be a viable candidate for pharmaceutical or agrochemical development, it must possess suitable pharmacokinetic properties. Low metabolic stability or poor bioavailability can terminate the development of an otherwise potent compound.

Future research must therefore include a comprehensive suite of in vitro and in vivo studies.

In Vitro Metabolic Assays: Incubating derivatives with liver microsomes or hepatocytes can identify metabolically labile "soft spots" in the molecule. This information can then be used to guide further structural modifications to block metabolic pathways and enhance stability.

In Vivo Pharmacokinetic Studies: Administering promising compounds to animal models is essential to determine key parameters such as absorption, distribution, half-life, and clearance. This provides a holistic view of the compound's behavior in a biological system.

These studies are crucial for establishing a clear structure-pharmacokinetic relationship, complementing the structure-activity relationship studies, to co-optimize for both potency and drug-like properties in the next generation of this compound derivatives.

Table of Mentioned Compounds

Compound Name CAS Number Key Role/Relation
This compound 871353-25-2 Core subject compound
3-Bromo-2-fluorobenzaldehyde 149947-15-9 Precursor to the subject compound nbinno.com
Broflanilide 1207727-04-5 Insecticide with a related meta-diamide structure jst.go.jp
Flubendiamide 272451-65-7 Lead compound for the development of broflanilide jst.go.jp
4-Bromo-2-fluoro-N-methylbenzamide 749927-69-3 Structural isomer; intermediate for Enzalutamide chemicalbook.comscbt.com

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 3-Bromo-2-fluorobenzamide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, bromination of 2-fluorobenzamide derivatives using reagents like NBS (N-bromosuccinimide) under controlled temperatures (0–25°C) ensures regioselectivity . Optimization involves adjusting solvent polarity (e.g., DMF or THF) and catalyst loading (e.g., Pd for cross-coupling) to improve yield and purity. Monitoring via TLC or HPLC is critical for intermediate validation .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^{13}C NMR confirm substituent positions (e.g., Br at C3, F at C2) via chemical shifts (e.g., Br: δ 7.2–7.8 ppm; F: δ -110 to -120 ppm for 19^{19}F NMR) .
  • HPLC/MS : High-resolution mass spectrometry (HRMS) validates molecular weight (218.03 g/mol) and purity (>95%) .
  • XRD : Single-crystal X-ray diffraction resolves stereoelectronic effects of Br/F substituents .

Q. What are the key applications of this compound in medicinal chemistry?

  • Methodological Answer : It serves as a precursor for kinase inhibitors or protease inhibitors. For instance, introducing sulfonamide or urea groups at the amide position enhances bioactivity. In vitro assays (e.g., enzyme inhibition IC50_{50}) and molecular docking studies (using AutoDock Vina) validate target engagement .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

  • Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line differences) or impurity profiles. Strategies include:

  • Batch Reproducibility : Cross-validate purity (>96% by HPLC) and stability (via accelerated degradation studies) .
  • Dose-Response Curves : Use standardized protocols (e.g., NIH/NCBI guidelines) to ensure IC50_{50} consistency .
  • Meta-Analysis : Compare data across PubChem, NIST, and peer-reviewed studies to identify outliers .

Q. What computational methods are suitable for predicting the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer :

  • DFT Calculations : Gaussian 09 simulations assess electronic effects (e.g., Hammett σp_p values for Br/F substituents) on Suzuki-Miyaura coupling efficiency .
  • Molecular Dynamics : Simulate Pd-catalyst interactions to predict regioselectivity in aryl-aryl bond formation .

Q. How do bromine and fluorine substituents influence the compound’s electrophilic substitution patterns?

  • Methodological Answer :

  • Directing Effects : Fluorine is meta/para-directing, while bromine is ortho/para-directing. Competitive substitution experiments (e.g., nitration) reveal dominant fluorine guidance at C2, directing incoming electrophiles to C5/C6 .
  • Steric Effects : Van der Waals radii (Br: 1.85 Å; F: 1.47 Å) impact accessibility of reactive sites, validated by XRD .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure .
  • Waste Disposal : Neutralize brominated waste with NaHCO3_3 before disposal in halogenated solvent containers .
  • Emergency Measures : Immediate rinsing with PBS (pH 7.4) for spills, followed by SDS consultation .

Q. How can mechanistic studies elucidate the role of this compound in inhibiting specific enzymes?

  • Methodological Answer :

  • Kinetic Studies : Measure kcatk_{cat}/KmK_m ratios under varying substrate concentrations to identify competitive/non-competitive inhibition .
  • Isotopic Labeling : 18^{18}O-labeled benzamide tracks hydrolysis pathways in protease assays .
  • Cryo-EM : Resolve enzyme-ligand complexes to map binding pockets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-2-fluorobenzamide
Reactant of Route 2
Reactant of Route 2
3-Bromo-2-fluorobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.